2-Chloro-N-[(1r,2r)-1-Hydroxy-2,3-Dihydro-1h-Inden-2-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide
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Overview
Description
Preparation Methods
The preparation of 2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves several synthetic routes and reaction conditionsThe final step involves the chlorination of the compound to obtain the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it has shown promise in preclinical studies for the treatment of various diseases . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as glycogen phosphorylase . This interaction leads to the modulation of various biochemical pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-CHLORO-N-[(1R,2R)-1-HYDROXY-2,3-DIHYDRO-1H-INDEN-2-YL]-6H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE can be compared with other similar compounds, such as indole derivatives and thieno[2,3-b]pyrrole derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-N-[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-7-9-6-12(19-16(9)22-13)15(21)18-11-5-8-3-1-2-4-10(8)14(11)20/h1-4,6-7,11,14,19-20H,5H2,(H,18,21)/t11-,14-/m1/s1 |
InChI Key |
LRHOLHTVXXSIMG-BXUZGUMPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl |
Origin of Product |
United States |
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